4-Bromo-N-(4-fluorobenzyl)-2-methylaniline

Lipophilicity Drug Design ADME Prediction

Researchers often face failed synthetic campaigns when procuring incorrect N-benzyl aniline analogs-a wrong regioisomer or des-bromo variant lacks the critical aryl bromide handle. 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019608-54-8) is the precise para-bromo-2-methyl isomer that resolves this pain point: • Enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling at the 4-position, tolerating fluoroalkylamine functionality (KOPh base, <0.50 mol % catalyst). • Predicted XlogP of 4.6-~0.85 log units higher than the des-bromo analog-allows use as a matched-pair comparator in lipophilicity-driven SAR studies. • Zero ChEMBL/BindingDB annotations (April 2026), ideal for novel target identification without confounding known-target activity. Supplied with full analytical documentation (HPLC, NMR) and shipped ambient. Bulk quantities (g to kg) available on request.

Molecular Formula C14H13BrFN
Molecular Weight 294.16 g/mol
CAS No. 1019608-54-8
Cat. No. B3341344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(4-fluorobenzyl)-2-methylaniline
CAS1019608-54-8
Molecular FormulaC14H13BrFN
Molecular Weight294.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NCC2=CC=C(C=C2)F
InChIInChI=1S/C14H13BrFN/c1-10-8-12(15)4-7-14(10)17-9-11-2-5-13(16)6-3-11/h2-8,17H,9H2,1H3
InChIKeyJFWOGUAIMJQUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-fluorobenzyl)-2-methylaniline: Structural & Physicochemical Baseline


4-Bromo-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019608-54-8) is a tri-substituted N-benzyl aniline derivative with molecular formula C₁₄H₁₃BrFN and molecular weight 294.16 g/mol . The compound features a 2-methylaniline core bearing a bromine atom at the 4-position of the aniline ring and a 4-fluorobenzyl substituent on the secondary amine nitrogen . Its predicted XlogP of 4.6 and topological polar surface area of 12 Ų indicate substantial lipophilicity with minimal hydrogen-bonding capacity, characteristics that govern its partitioning behavior and reactivity profile in both synthetic and biological contexts .

1

Synthetic building block for cross-coupling library diversification

Para-bromo handle supports Suzuki, Buchwald–Hartwig, and Sonogashira reactions

2

Lipophilicity-matched pair for SAR and permeability studies

Predicted XlogP ~4.6 provides partitioning context for cell-based assay design

3

Blank-slate chemical probe with no pre-annotated target liabilities

Zero bioactivity entries in ChEMBL or BindingDB as of April 2026

4-Bromo-N-(4-fluorobenzyl)-2-methylaniline: Generic Substitution Failures


Close structural analogs of 4-bromo-N-(4-fluorobenzyl)-2-methylaniline—including the des-bromo parent N-(4-fluorobenzyl)-2-methylaniline (CAS 1020963-78-3), the 2-bromo regioisomer (CAS 1021122-11-1), and the 3-fluorobenzyl isomer (CAS not specified)—differ substantially in lipophilicity, basicity, and the presence or position of the synthetically critical aryl bromide handle. The 4-bromo substituent imparts a distinct combination of electronic and steric properties that cannot be replicated by the des-bromo analog, which lacks both the mass and the cross-coupling functionality of bromine. The 2-bromo regioisomer, while isomeric, exhibits a measurably different predicted pKa value (2.51 ± 0.25 vs. an anticipated higher pKa for the 4-bromo-2-methyl isomer due to reduced steric compression) and altered regioselectivity in subsequent transformations . These differences are not merely academic; they directly affect synthetic route design, intermediate stability, and the probability of achieving a desired biological or materials-chemistry outcome. Procurement of the incorrect analog therefore risks divergent reactivity, compromised assay reproducibility, and failed synthetic campaigns [1].

Des-bromo analog (CAS 1020963-78-3)

Lacks the aryl bromide cross-coupling handle, fundamentally limiting synthetic diversification and altering lipophilicity (ΔLogP ~0.85).

2-Bromo regioisomer (CAS 1021122-11-1)

Predicted pKa gap of 0.2–1.0 units may shift ionization state and regioselectivity, affecting reaction outcomes and assay conditions.

3-Fluorobenzyl isomer

Altered fluorine position can affect molecular recognition and packing, introducing variability in biological or materials-chemistry endpoints.

4-Bromo-N-(4-fluorobenzyl)-2-methylaniline: Differentiation Evidence vs. Analogs


XlogP Advantage: 4-Bromo vs. Des-Bromo Analog

The predicted XlogP of 4-bromo-N-(4-fluorobenzyl)-2-methylaniline is 4.6, compared to a LogP of 3.75 for the des-bromo analog N-(4-fluorobenzyl)-2-methylaniline . This difference of +0.85 log units corresponds to an approximately 7-fold greater partition coefficient, indicating substantially higher predicted membrane permeability for the brominated compound. While both values are from computational predictions (XlogP vs. LogP methodologies may differ slightly), the direction and magnitude of the difference are consistent with the well-established Hansch π-value for aromatic bromine substitution (~ +0.86) .

Lipophilicity vs. des-bromo
Cross-study comparable
XlogP 4.6 vs. LogP 3.75
Δ ≈ +0.85 (~7-fold higher partition coefficient)
Supports membrane-permeability context in cell-based assays
Computed values from different algorithms; magnitude aligns with aromatic bromine π-value.
Lipophilicity Drug Design ADME Prediction

pKa Basicity Gap: 4-Bromo vs. 2-Bromo Regioisomers

The 2-bromo regioisomer (2-bromo-N-(4-fluorobenzyl)-4-methylaniline, CAS 1021122-11-1) has a predicted pKa of 2.51 ± 0.25 . Although an experimentally measured or predicted pKa for the target 4-bromo-2-methylaniline derivative is not publicly available, the removal of steric compression between the ortho-bromine and the N-benzyl group in the target compound is expected to raise the pKa by at least 0.5–1.0 log units relative to the 2-bromo isomer, based on established ortho-substituent effects on anilinium ion acidity [1]. The des-bromo analog N-(4-fluorobenzyl)-2-methylaniline has a predicted pKa of 3.68 ± 0.10 , serving as an upper-bound estimate for the target compound's pKa (electron-withdrawing Br at the para-position will lower pKa relative to the des-bromo parent, but ortho steric relief in the target vs. the 2-bromo isomer will raise it). The target compound is therefore predicted to have a pKa between approximately 2.7 and 3.5, a range that places it in a distinct ionization regime compared to both the 2-bromo isomer (largely protonated at physiological pH) and the des-bromo analog.

pKa ionization gap
Class-level inference
Target predicted pKa ≈ 2.7–3.5
Ionization state may differ from both the 2-bromo isomer (pKa 2.51) and des-bromo analog (pKa 3.68).
Estimated by ortho-effect reasoning; no direct experimental confirmation available.
Ionization State pKa Prediction Salt Formation

Cross-Coupling Reactivity: 4-Bromo vs. Des-Bromo Analog

The 4-bromo substituent on the target compound provides a versatile aryl halide handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira, etc.) [1]. In the Pd-catalyzed arylation of fluoroalkylamines reported by the American Chemical Society, aryl bromides couple with fluoroalkylamines in high yield using low catalyst loadings (<0.50 mol % Pd) with the weak base KOPh, conditions that tolerate various functional groups incompatible with traditional strong-base protocols [1]. The des-bromo analog N-(4-fluorobenzyl)-2-methylaniline lacks this reactive handle entirely, rendering it unsuitable for downstream diversification via cross-coupling. Para-brominated o-alkylanilines are explicitly documented as intermediates in the preparation of herbicides, insecticides, fungicides, and plant growth regulators, underscoring the industrial utility of the 4-bromo substitution pattern [2].

Cross-coupling reactivity
Class-level inference
Para-Br enables Pd-catalyzed Suzuki, Buchwald–Hartwig, Sonogashira
Library diversification capability absent in des-bromo analog
High-yield coupling precedents for analogous aryl bromides under mild conditions.
Cross-Coupling C–N Bond Formation Aryl Halide Reactivity

Target Deconvolution: No Prior Bioactivity Annotations

A systematic search of the ChEMBL and BindingDB databases for 4-bromo-N-(4-fluorobenzyl)-2-methylaniline (CAS 1019608-54-8) returns zero entries with quantified bioactivity data (IC₅₀, Kᵢ, EC₅₀) against any specific protein target [1][2]. This stands in contrast to numerous annotated N-benzyl aniline analogs that populate bioactivity databases with reported activities against targets including MAO, carbonic anhydrase, and various GPCRs. For researchers seeking to explore novel chemical space or to generate patent-free chemical probes, the absence of pre-existing biological annotation for the target compound is itself a quantifiable differentiation: zero pre-existing target liabilities versus the potentially promiscuous profiles of better-characterized analogs.

Target deconvolution status
Supporting evidence
0 bioactivity entries in ChEMBL / BindingDB
Reduced risk of pre-annotated off-target liabilities for novel target ID campaigns
Direct database search using CAS and SMILES, April 2026.
Chemical Probe Target Deconvolution Novel Chemical Space

4-Bromo-N-(4-fluorobenzyl)-2-methylaniline: Best Application Scenarios


Diversifiable Building Block for Cross-Coupling Libraries

The para-bromo substituent uniquely enables this compound to serve as a substrate for Suzuki, Buchwald–Hartwig, and Sonogashira cross-coupling reactions, unlike the des-bromo analog. Researchers constructing compound libraries for medicinal chemistry or agrochemical discovery can use this building block to systematically introduce aryl, heteroaryl, alkenyl, or amine diversity at the 4-position, exploiting the mild Pd-catalyzed conditions (KOPh base, <0.50 mol % catalyst loading) that tolerate fluoroalkylamine functionality .

Chemical Probe with Minimal Pre-Annotated Target Liability

As of April 2026, this compound has no bioactivity annotations in ChEMBL or BindingDB, making it an attractive starting point for novel target identification campaigns where selectivity against known targets is paramount. Researchers initiating phenotypic screening or affinity-based proteomics studies can deploy this compound with reduced concern about confounding activity at previously reported targets, a distinct advantage over extensively annotated N-benzyl aniline analogs .

Agrochemical Intermediate from ortho-Alkyl para-Bromo Anilines

Para-brominated o-alkylanilines are explicitly documented as intermediates for herbicides, insecticides, fungicides, and plant growth regulators. The combination of the 2-methyl and 4-bromo substitution pattern, together with the N-(4-fluorobenzyl) appendage, positions this compound as a structurally differentiated intermediate in agrochemical discovery programs where fluorinated benzyl anilines have demonstrated commercial relevance .

Lipophilicity Probe for SAR Studies

With a predicted XlogP of 4.6—approximately 0.85 log units higher than the des-bromo analog—this compound can serve as a matched-pair comparator in structure–activity relationship (SAR) studies designed to isolate the contribution of lipophilicity to cellular potency, membrane partitioning, or off-target binding. The significant ΔLogP enables statistically meaningful correlations even with small compound sets .

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Para-bromo handle reactivity
Pd-catalyzed C–C/C–N bond formation efficiency
Novel target identification
Absence of pre-annotated bioactivities
Phenotypic screen hit confirmation and proteomics selectivity
Agrochemical intermediate discovery
ortho-Alkyl para-bromo aniline scaffold
Herbicidal, fungicidal, or PGR activity screening
Lipophilicity SAR studies
XlogP-matched pair with des-bromo analog
Correlation of ΔLogP with cellular potency or off-target binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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